molecular formula C19H28N4O3 B6425615 N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide CAS No. 2034296-33-6

N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide

Cat. No.: B6425615
CAS No.: 2034296-33-6
M. Wt: 360.5 g/mol
InChI Key: WJKWAMWGBWEVAO-UHFFFAOYSA-N
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Description

N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-phenylethyl)ethanediamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a piperidine ring substituted with a dimethylcarbamoyl group and an ethanediamide linkage to a phenylethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-phenylethyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, 4-piperidone, is reacted with dimethylamine in the presence of a reducing agent such as sodium borohydride to form 1-(dimethylcarbamoyl)piperidine.

    Alkylation: The intermediate is then subjected to alkylation with a suitable alkylating agent, such as benzyl chloride, to introduce the phenylethyl group.

    Amidation: The final step involves the reaction of the alkylated intermediate with ethylenediamine under appropriate conditions to form the ethanediamide linkage.

Industrial Production Methods

In an industrial setting, the production of N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-phenylethyl)ethanediamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and ethanediamide moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-phenylethyl)ethanediamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, its binding affinity to target proteins, and its therapeutic potential in treating various diseases.

Industry

In the industrial sector, N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-phenylethyl)ethanediamide may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-phenylethyl)acetamide
  • N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-phenylethyl)propanamide
  • N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-phenylethyl)butanamide

Uniqueness

N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-phenylethyl)ethanediamide is unique due to its specific combination of functional groups and its ethanediamide linkage. This structure provides distinct chemical properties and biological activities compared to its analogues. The presence of the phenylethyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-22(2)19(26)23-12-9-16(10-13-23)14-21-18(25)17(24)20-11-8-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKWAMWGBWEVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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